1-(5-fluoro-2-methoxyphenyl)propan-1-one
Description
1-(5-Fluoro-2-methoxyphenyl)propan-1-one (CAS: 653-64-5) is a halogenated aryl ketone with the molecular formula C₁₀H₁₁FO₂ and a molar mass of 182.19 g/mol . Its structure features a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, attached to a propan-1-one moiety.
Properties
CAS No. |
653-64-5 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-fluoro-2-methoxyphenyl)propan-1-one is widely used in scientific research, particularly in the study of synthetic cannabinoids. It serves as a precursor or intermediate in the synthesis of various cannabinoids, which are studied for their potential therapeutic effects and interactions with the endocannabinoid system. Additionally, it is used in medicinal chemistry research to develop new compounds with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methoxyphenyl)propan-1-one is primarily related to its role as a synthetic cannabinoid precursor. Synthetic cannabinoids interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids. The molecular targets include CB1 and CB2 receptors, which are involved in various physiological processes such as pain modulation, appetite regulation, and immune response .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Aryl Ketones
*Yields from coupling reactions with N-hydroxyphthalimide (NHPI) or similar reagents.
Key Observations:
Fluorine vs. Chlorine: The 5-fluoro substituent reduces steric bulk compared to 5-chloro analogs (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one), enhancing solubility while maintaining electron-withdrawing properties .
Electronic Effects :
- The combination of 5-fluoro (electron-withdrawing) and 2-methoxy (electron-donating) groups creates a polarized aromatic ring, influencing regioselectivity in electrophilic substitutions. This contrasts with compounds like 1-(4-fluorophenyl)propan-1-one, where para-substitution leads to uniform electron distribution .
Heterocyclic vs. Aromatic Backbones :
Reaction Performance:
- C-O Coupling : Halogenated aryl ketones generally show good yields (60–73%), but steric hindrance from ortho-substituents (e.g., 2-methoxy) may reduce efficiency compared to meta- or para-substituted derivatives .
- Catalytic Systems : The target compound’s reactivity in enantioselective α-arylation (e.g., Cu(I)-bis(phosphine) dioxide systems) may differ from analogs like 1-(4-methoxyphenyl)propan-1-one due to steric and electronic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
